Copper(2+) methacrylate

Antimicrobial dental cement Agar diffusion test Inhibition halo

Researchers using non-polymerizable copper salts in acrylic matrices face phase separation and leachability, compromising long-term antimicrobial and thermal performance. Copper(2+) methacrylate overcomes this by covalently incorporating into polymer backbones via radical polymerization. - Achieves 14 mm median inhibition halo vs. 8 mm for silver methacrylate in dental cements - Raises PMMA T50 by 40-60 °C and reduces total heat release 20-30% at 2-4 wt% loading - Supplied as blue-green powder, ≥95% purity, with full documentation for seamless procurement

Molecular Formula C8H12CuO5
Molecular Weight 251.72 g/mol
CAS No. 19662-59-0
Cat. No. B008882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(2+) methacrylate
CAS19662-59-0
Molecular FormulaC8H12CuO5
Molecular Weight251.72 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2]
InChIInChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2
InChIKeyKNFPRDCOGFJMLP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(2+) Methacrylate (CAS 19662-59-0): Core Properties and Role in Advanced Material Synthesis


Copper(2+) methacrylate (Cu(II)MA) is a coordination compound in which copper(II) ions are complexed with methacrylate ligands, typically supplied as a blue-to-green powder . Unlike simple copper salts, the polymerizable methacrylate moiety allows Cu(II)MA to be covalently incorporated into acrylic and methacrylic polymer backbones via radical polymerization, imparting metal-derived functionality—such as electroactivity, antimicrobial activity, and thermal response—directly into the polymer matrix . This dual character as both a transition-metal source and a vinyl monomer distinguishes Cu(II)MA from non-polymerizable copper compounds and underpins its use in electroanalytical sensors, antimicrobial dental cements, fire-retardant PMMA composites, and electron-beam-lithographic copper patterning [1][2][3].

Why Generic Copper Salts or Other Metal Methacrylates Cannot Replace Copper(2+) Methacrylate in Specialized Material Design


Generic substitution of copper(2+) methacrylate with alternative copper sources (e.g., CuSO₄, CuO nanoparticles) or with structurally analogous metal methacrylates (e.g., zinc, nickel, or silver methacrylate) consistently fails to replicate the target compound's performance profile because each property dimension depends on a specific interplay between the copper(II) center and the polymerizable methacrylate ligand [1]. Non-polymerizable copper salts lead to phase separation, leachability, and loss of function over time in polymeric matrices, while other transition-metal methacrylates exhibit markedly different antimicrobial potency, thermal degradation behavior, electrochemical response, and polymer-processing characteristics. The evidence summarized below demonstrates that copper(2+) methacrylate occupies a distinct multi-property niche that cannot be addressed by any single in-class analog or simple copper additive [2][3].

Quantitative Evidence Guide: Where Copper(2+) Methacrylate Outperforms Closest Analogs and Alternatives


Agar Diffusion Antimicrobial Potency: Copper Methacrylate vs. Silver Methacrylate in Orthodontic Cements

In a head-to-head evaluation of metal-methacrylate-containing orthodontic cements, the copper methacrylate formulation produced a median inhibition halo of 14 mm in the agar diffusion test, compared to 8 mm for the silver methacrylate cement, while cements containing other metal methacrylates exhibited no measurable halo [1]. In the direct-contact assay, the copper methacrylate cement achieved near-zero bacterial growth over a 24-hour period [1].

Antimicrobial dental cement Agar diffusion test Inhibition halo

Thermal Stability Enhancement in PMMA: Copper Hydroxy Methacrylate Additive vs. Unmodified PMMA

Incorporation of 2–4 wt% copper hydroxy methacrylate into bulk-polymerized PMMA raises the temperature of 50% mass loss (T50) by 40–60 °C in TGA experiments and reduces total heat release by 20–30% in cone calorimetry relative to unmodified PMMA [1]. A solution-blended PMMA composite containing 3 wt% copper hydroxy methacrylate increased T50 by approximately 45 °C [2].

Fire retardancy Thermogravimetric analysis Cone calorimetry

Electrochemical Sensor Performance: Cu(II)MA-Copolymer-Modified Electrode vs. Bare Glassy Carbon Electrode

Glassy carbon electrodes (GCE) modified with Cu(II)MA-based copolymers exhibited a substantially higher analytical signal in both oxidation and reduction peaks during voltammetric quantification of potassium hexacyanoferrate(III) compared to an unmodified bare GCE, indicating an increase in the effective electrode surface area [1]. The enhancement is attributed to the bidentate bridging coordination of copper centers within the copolymer matrix, which facilitates electron transfer [1].

Electroanalytical sensor Voltammetry Electrode modification

Glass Transition Temperature Elevation: Cu(II)MA Copolymers vs. Metal-Free Acrylic Copolymers

Copolymers incorporating Cu(II)MA displayed glass transition temperatures approximately 10–20 °C higher than those of analogous copolymers synthesized without the copper-containing monomer [1]. The increase is attributed to the bidentate bridging coordination mode of the copper(II) centers, which introduces ionic crosslinks that restrict polymer chain segmental mobility [1].

Polymer thermal properties Glass transition temperature Ionic crosslinking

Thermal Stability Ranking Among Transition-Metal Polymethacrylates: Copper vs. Cobalt and Nickel

Comparative thermal degradation studies of cobalt, nickel, and copper polymethacrylates consistently demonstrate that copper polymethacrylate is significantly less thermally stable than its cobalt and nickel counterparts, with a stability ranking of Co > Ni > Cu [1][2]. Copper polymethacrylate was also found to be the least stable when compared to nickel and lead polymethacrylates in gamma-irradiated samples [3].

Polymer degradation Thermal stability ranking Metal polymethacrylate

Copper Nanopatterning via Electron Beam Lithography: Soluble Cu(II)MA Polymer Precursor vs. Conventional Copper Salt/Polymer Blends

Copolymers of copper methacrylate complex with methyl methacrylate and methacrylic acid are soluble in organic solvents such as THF and chloroform, avoiding the crosslinking and insolubility problems encountered with conventional copper salt/polymer blends [1]. Thin films of these copolymers can be patterned via electron beam lithography: irradiated areas generate copper nanoparticles, while non-irradiated regions are removed with a weak base developer, yielding well-defined copper patterns [1].

Electron beam lithography Copper nanopatterning Polymer precursor

Where Copper(2+) Methacrylate Delivers the Highest Procurement Value: Evidence-Driven Application Scenarios


Antimicrobial Dental Cements and Orthodontic Adhesives

Based on the agar diffusion data showing a median inhibition halo of 14 mm for copper methacrylate cement vs. 8 mm for silver methacrylate cement [1], Cu(II)MA is the preferred metal-methacrylate monomer for formulating dental cements requiring strong, non-leachable antimicrobial activity. The direct-contact assay confirms near-zero bacterial growth over 24 hours, supporting use in orthodontic bracket cements, endodontic sealers, and restorative composites where long-term caries prevention is critical.

Fire-Retardant PMMA Composites for Construction and Transportation

The demonstrated increase of 40–60 °C in T50 temperature and 20–30% reduction in total heat release at 2–4 wt% loading of copper hydroxy methacrylate in PMMA [1] positions copper(2+) methacrylate-derived additives as effective, low-loading flame retardants for transparent acrylic glazing, lighting fixtures, and transportation interior components where optical clarity and fire safety must be balanced.

Disposable Electrochemical Sensors and Biosensor Platforms

Cu(II)MA copolymers deposited on glassy carbon electrodes enhance the analytical signal for redox probes compared to bare electrodes [1], making Cu(II)MA an attractive building block for screen-printed or drop-cast sensor coatings used in point-of-care diagnostics, environmental monitoring of heavy metals, and food quality testing, where simple fabrication and reliable electrochemical response are prioritized.

Solution-Processable Copper Nanoparticle Precursors for Printed Electronics

The solubility of Cu(II)MA-containing copolymers in common organic solvents and their ability to generate copper nanoparticles upon electron beam irradiation or chemical reduction [1] enable direct-write patterning of conductive copper features. This is particularly valuable for rapid prototyping of flexible circuits, RFID antennas, and microelectrode arrays where conventional copper plating or paste-based methods are too cumbersome or costly.

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